molecular formula C16H14ClFN2O3S B2932826 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide CAS No. 905688-09-7

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide

Cat. No. B2932826
CAS RN: 905688-09-7
M. Wt: 368.81
InChI Key: MMQUKCWUOOHUTD-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that is being studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound was first synthesized in 2003 by scientists at Pfizer, and since then, it has been the subject of numerous scientific studies.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

The sulfonamide class, to which this compound belongs, often exhibits anti-inflammatory and analgesic properties. These activities are crucial in the development of new medications that can alleviate pain and reduce inflammation without the side effects associated with current drugs .

Antiviral Activity

Some derivatives of this compound have been reported to possess antiviral activities. They can be designed to inhibit the replication of viruses, offering a potential pathway for the development of new antiviral drugs . This is particularly relevant in the context of emerging viral diseases and the ongoing need for effective antiviral therapies.

Antifungal and Herbicidal Properties

Sulfonamide derivatives, including this compound, have shown potential in agricultural applications due to their antifungal and herbicidal properties . These could lead to the creation of safer and more effective agricultural chemicals that protect crops from fungal infections and unwanted plant growth.

Carbonic Anhydrase Inhibition

The incorporation of sulfonamides into certain molecular structures can produce compounds that act as carbonic anhydrase inhibitors. This activity is significant in the treatment of various conditions, including glaucoma, edema, and certain neurological disorders . Research into this application could expand the therapeutic uses of this compound beyond its current scope.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s worth noting that similar compounds, such as 1,3,5-oxadiazole derivatives, have shown potential as antitubercular agents . Their activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

Similar compounds have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that similar compounds, such as DDT, have shown persistence in the environment due to their physicochemical properties .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-11-5-7-13(8-6-11)20-10-12(9-16(20)21)19-24(22,23)15-4-2-1-3-14(15)18/h1-8,12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQUKCWUOOHUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide

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